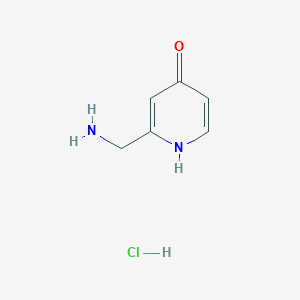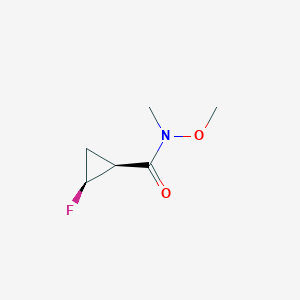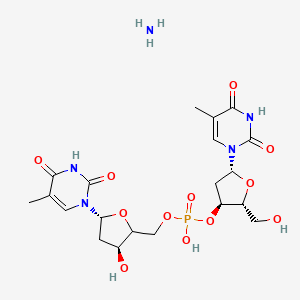
3,4-Dichloro-2-fluorobenzyl chloride
Übersicht
Beschreibung
3,4-Dichloro-2-fluorobenzyl chloride is a chemical compound with the molecular formula C7H4Cl3F and a molecular weight of 213.46 . It is also known by other names such as 1,2-Dichloro-4-(chloromethyl)-3-fluorobenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and a chloromethyl group attached to it .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 247.8±35.0 °C and a predicted density of 1.469±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Characterization
- Synthesis of Phosphazene Derivatives : A study by Elmas et al. (2018) focused on synthesizing cyclotetraphosphazene derivatives using a compound structurally related to 3,4-Dichloro-2-fluorobenzyl chloride. These derivatives were analyzed for their crystallographic and stereogenic properties, as well as their interactions with DNA and antimicrobial activities (Elmas et al., 2018).
- Formation of Ruthenium Complexes : Research by Sharutin et al. (2017) involved reacting a similar compound with ruthenium(III) chloride, leading to the synthesis of unique ruthenium complexes. Their structures were studied using NMR spectroscopy and X-ray diffraction (Sharutin et al., 2017).
Pharmaceutical Research
- HIV-Integrase Inhibitor Synthesis : Izumi et al. (2007) reported the synthesis of a key intermediate of the HIV-integrase inhibitor S-1360, using a method involving the Friedel–Crafts benzylation of a ketone with a related fluorobenzyl chloride (Izumi et al., 2007).
Analytical Chemistry
- Spectroscopic Analysis : A study by Conte et al. (1998) focused on the oxidation reactions of compounds structurally similar to this compound. They explored various oxidizing agents and studied the conditions for optimizing the yield of the resultant compounds (Conte et al., 1998).
- Stability and Sensitivity Analysis : Yang et al. (2005) developed a method for stabilizing and analyzing a volatile and reactive molecule similar to this compound in human plasma, utilizing chemical derivatization and high-performance liquid chromatography (Yang et al., 2005).
Chemical Synthesis and Reactions
- Synthesis of Benzimidazolium Salts : Bal et al. (2021) synthesized chloro-/fluorobenzyl-substituted benzimidazolium salts. These compounds exhibited inhibitory properties for enzymes relevant in Alzheimer's disease and diabetes treatments (Bal et al., 2021).
- Organometallic Chemistry : Yin et al. (2004) conducted a study on the reaction of tri(o-fluorobenzyl)tin chloride with sodium of heteroaromatic carboxylic acid, leading to the formation of complexes relevant in material science (Yin et al., 2004).
Reaction Mechanisms and Kinetics
- Displacement Mechanism in Corona Discharge : Chae et al. (2016) investigated the displacement mechanism of a chlorofluorotoluene compound in corona discharge, which provides insights into the behavior of similar molecules under specific conditions (Chae et al., 2016).
Material Science
- Cross-Couplings in Aqueous Solvents : Nájera et al. (2004) discussed the use of palladium dichloride complexes for various types of cross-coupling reactions in water, relevant to the synthesis of important intermediates in material science (Nájera et al., 2004).
Supramolecular Chemistry
- Supramolecular Salts Formation : Wang et al. (2015) explored the self-assembly of supramolecular salts using 4-fluorobenzylamine, demonstrating the significance of such compounds in the formation of complex molecular structures (Wang et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(chloromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIAQQRGNMUHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Fluoro-6-methoxybenzo[d]thiazole](/img/structure/B1408570.png)


![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)






![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1408586.png)
